molecular formula C11H15NO3 B1353091 (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate CAS No. 91219-90-8

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No. B1353091
CAS RN: 91219-90-8
M. Wt: 209.24 g/mol
InChI Key: OKIMSBLHXKXTTE-UHFFFAOYSA-N
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Description

“(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” is a chemical compound with a molecular weight of 209.24 . Its IUPAC name is (4-methoxy-3,5-dimethyl-2-pyridinyl)methyl acetate . The InChI code for this compound is 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3 .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” can be represented by the formula C11H15NO3 . The InChI key for this compound is OKIMSBLHXKXTTE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” is a low-melting solid or liquid at room temperature .

Scientific Research Applications

Novel Synthesis Processes

The compound has been involved in the synthesis of pharmaceutical impurities, particularly in the context of proton pump inhibitors like omeprazole. A review highlighted novel synthesis methods and the identification of various pharmaceutical impurities, emphasizing the compound's role in the development and quality control of anti-ulcer drugs. The synthesis process for these impurities was found to be efficient, providing a route for producing standard impurities for further research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Methanogenic Pathways

In the study of methanogenesis, the compound has been used indirectly to study the carbon isotopic signatures of methanogenic pathways. Research has emphasized the importance of understanding isotopic fractionation in different environmental conditions to better quantify methanogenic contributions to methane production. This area of research is crucial for environmental sciences and understanding global methane cycles (Conrad, 2005).

Spectrophotometric Analysis

Spectrophotometric methods have been developed for the estimation of esomeprazole and naproxen in pharmaceutical formulations. These methods, involving the compound , provide a rapid, accurate, and reproducible means of simultaneous drug estimation, highlighting its importance in pharmaceutical analytics (Jain, Kulkarni, Jain, & Jain, 2012).

Liquid Crystal Research

The compound has been referenced in the study of liquid crystal dimers and their transition properties, notably contributing to the understanding of the twist-bend nematic phase. This research provides insights into material science, especially in the development of new liquid crystal displays and other optical devices (Henderson & Imrie, 2011).

Antithrombotic Drug Synthesis

In pharmaceutical development, the compound's derivatives have been studied for their role in synthesizing antithrombotic and antiplatelet drugs, such as (S)-clopidogrel. This research underscores the compound's utility in developing therapeutics with significant clinical applications (Saeed et al., 2017).

Safety And Hazards

The safety information for “(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIMSBLHXKXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407987
Record name (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

CAS RN

91219-90-8
Record name (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

215 ml of acetic anhydride are added dropwise at room temperature to a solution of 81.5 g of 4-methoxy-2,3,5-trimethylpyridine 1-oxide in 290 ml of chloroform. After boiling under reflux for 4 hours the solution is evaporated, the residue is dissolved in 200 ml of toluene and again evaporated. The residue is taken up in 500 ml of ethyl acetate and shaken out three times with 250 ml of saturated sodium bicarbonate solution. The organic phase is dried over sodium sulphate and evaporated in vacuo. The crude product remaining behind as the residue is chromatographed on 400 g of silica gel with ether. There is obtained (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in the form of an oil.
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 30.06 g (0.18 mole) of 2,3,5-trimethyl-4-methoxypyridine N-oxide in 100 ml of methylene chloride was added slowly (over approximately one hour) over a solution of 0.38 g of dimethylaminopyridine in 53.4 ml (0.565 mole) of acetic anhydride, heated to 90°-95° C., with the temperature being held within the abovementioned range and the methylene chloride being removed by distillation. At the end of the addition, the distillation was continued for a further 10 minutes, the mixture was cooled to below 90° C. and 7.5 ml of water were added slowly, holding the temperature below 90° C. Crude 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine was obtained by distillation at reduced pressure and was used directly as starting product for the hydrolysis (Example 2).
Quantity
30.06 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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